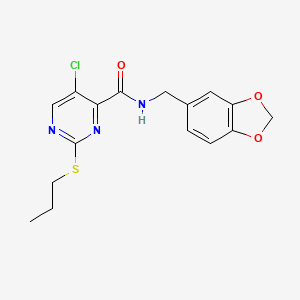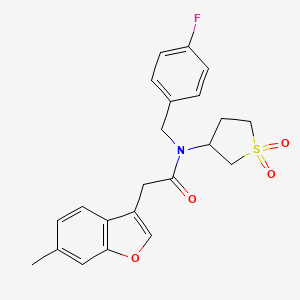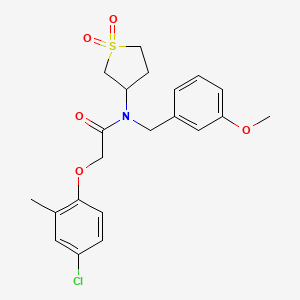
2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a chlorophenyl group, a phenylsulfonyl group, and an oxazolamine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Robinson–Gabriel cyclization of N-acyl-α-amino ketones with phosphoryl trichloride under reflux conditions . This method yields the desired oxazole compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and controlled environments to maintain reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl and sulfonyl groups but differs in the heterocyclic ring structure.
2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine: Contains a chlorophenyl group and a different heterocyclic ring.
Uniqueness
2-(4-chlorophenyl)-N-methyl-4-(phenylsulfonyl)-5-Oxazolamine is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H13ClN2O3S |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-methyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C16H13ClN2O3S/c1-18-15-16(23(20,21)13-5-3-2-4-6-13)19-14(22-15)11-7-9-12(17)10-8-11/h2-10,18H,1H3 |
InChI Key |
SNWPIESVPQGJLW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dicyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B11398595.png)


![5-[(3-ethoxypropyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11398609.png)
![5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11398613.png)
![4-(3-ethoxy-4-hydroxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398615.png)
![5,6-dimethyl-2-[(thiophen-2-ylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11398622.png)
![3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11398627.png)
![4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11398632.png)

![4-butyl-6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11398642.png)

